molecular formula C18H14N4O2 B2410210 N-((1H-benzo[d]imidazol-2-yl)methyl)-5-phenyloxazole-2-carboxamide CAS No. 1787905-54-7

N-((1H-benzo[d]imidazol-2-yl)methyl)-5-phenyloxazole-2-carboxamide

Cat. No.: B2410210
CAS No.: 1787905-54-7
M. Wt: 318.336
InChI Key: JCVZRWMUKQFIRB-UHFFFAOYSA-N
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Description

N-((1H-benzo[d]imidazol-2-yl)methyl)-5-phenyloxazole-2-carboxamide: is a complex organic compound that features both benzimidazole and oxazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical applications. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-5-phenyloxazole-2-carboxamide typically involves the formation of the benzimidazole and oxazole rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form substituted imidazoles, which can then be further reacted to introduce the oxazole ring . The reaction conditions often include the use of catalysts such as nickel and mild temperatures to ensure the inclusion of various functional groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions: N-((1H-benzo[d]imidazol-2-yl)methyl)-5-phenyloxazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halides or organometallic compounds.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile to facilitate the reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized derivative, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

N-((1H-benzo[d]imidazol-2-yl)methyl)-5-phenyloxazole-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N-((1H-benzo[d]imidazol-2-yl)methyl)-5-phenyloxazole-2-carboxamide is unique due to the presence of both benzimidazole and oxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions and applications that are not possible with simpler compounds.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-5-phenyl-1,3-oxazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c23-17(18-20-10-15(24-18)12-6-2-1-3-7-12)19-11-16-21-13-8-4-5-9-14(13)22-16/h1-10H,11H2,(H,19,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVZRWMUKQFIRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCC3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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